6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
Description
6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative characterized by a chloro substituent at position 6, a 2-methoxyethyl group at position 1, and a carbaldehyde functional group at position 2. This compound belongs to a class of heterocyclic aromatic molecules with broad applications in medicinal chemistry, particularly as intermediates in drug discovery. Its structure combines electron-withdrawing (Cl) and electron-donating (methoxyethyl) groups, which influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-chloro-1-(2-methoxyethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-16-5-4-14-10-6-8(12)2-3-9(10)13-11(14)7-15/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHGPNKUGACEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)Cl)N=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS Number: 1437435-44-3) is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol |
| CAS Number | 1437435-44-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has exhibited activity against various pathogens, including bacteria and fungi.
Case Studies
- Antimicrobial Efficacy Against Bacterial Strains
- Biofilm Inhibition
Anticancer Activity
Benzimidazole derivatives are recognized for their anticancer properties, particularly due to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Research Findings
- Mechanism of Action
-
In Vitro Studies
- In vitro studies have shown that certain benzimidazole derivatives possess significant cytotoxicity against various cancer cell lines. For example, compounds related to this compound were tested against human colorectal carcinoma cells, demonstrating promising results with IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde | Moderate | Low |
| Indolylbenzo[d]imidazoles | Very High | High |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including 6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that compounds containing the benzimidazole moiety can effectively inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that similar compounds displayed potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Another notable application is in the field of oncology. Compounds derived from benzimidazole structures have been evaluated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against certain types of cancer .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15 | Induction of apoptosis |
| Study B | HeLa | 20 | Cell cycle arrest |
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .
Nanocomposites
This compound has also been explored for use in nanocomposites, where it acts as a functionalizing agent to improve the dispersion of nanoparticles within polymeric matrices. Research shows that these nanocomposites exhibit improved electrical conductivity and mechanical strength, which are critical for electronic applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The versatility of its structure allows for various modifications to enhance its biological activity or tailor its physical properties for specific applications.
Synthesis Pathway Example:
- Starting Material: 2-Methoxyethylamine
- Reagents: Chlorinating agents, aldehydes
- Conditions: Reflux in organic solvents
Case Studies
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives against clinical isolates. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Polymer Development
In another study focused on polymer development, researchers incorporated this compound into a polyurethane matrix. The resulting material showed enhanced UV resistance and mechanical properties compared to control samples without the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Substituent Impact Analysis :
- Position 1 Substituents : The 2-methoxyethyl group in the target compound improves solubility compared to methyl or aromatic substituents (e.g., naphthyl in ). Bulky groups like oxetan-3-yl (as in ) may enhance target selectivity but reduce synthetic accessibility.
- Position 6 Substituents : Chloro groups increase electrophilicity and metabolic stability compared to fluoro or nitro analogues .
- Position 2 Functional Groups : Carbaldehyde (CHO) offers a reactive site for further derivatization (e.g., Schiff base formation), unlike amines or thiols in other derivatives .
Challenges :
Preparation Methods
Condensation with Formylating Agents
Reaction of 4-chloro-1,2-phenylenediamine with triethyl orthoformate in hydrochloric acid yields 6-chloro-1H-benzo[d]imidazole-2-carbaldehyde (Figure 1). The formyl group at position 2 arises from the decomposition of triethyl orthoformate under acidic conditions.
Reaction Conditions
-
Reagents: 4-Chloro-1,2-phenylenediamine (1.0 equiv), triethyl orthoformate (1.2 equiv), conc. HCl (catalytic)
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Solvent: Ethanol/water (3:1)
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Temperature: Reflux at 80°C for 12 hours
N-Alkylation at Position 1
The 2-methoxyethyl group is introduced via alkylation of the benzimidazole’s NH group. This step requires careful selection of alkylating agents and bases to avoid side reactions.
Alkylation with 2-Methoxyethyl Chloride
6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde is treated with 2-methoxyethyl chloride in the presence of potassium carbonate (K₂CO₃) to achieve selective N-alkylation (Figure 2).
Reaction Conditions
Optimization Notes
-
Base Selection: K₂CO₃ outperforms stronger bases (e.g., NaH) by minimizing aldehyde degradation.
-
Solvent: DMF enhances solubility of intermediates and facilitates SN2 alkylation.
Alternative Synthetic Routes
Vilsmeier-Haack Formylation
For substrates where direct formylation is challenging, the Vilsmeier-Haack reaction introduces the carbaldehyde group post-cyclization. This method is applicable to intermediates lacking electron-donating groups.
Reaction Conditions
Oxidation of Hydroxymethyl Precursors
A hydroxymethyl group at position 2 can be oxidized to the aldehyde using manganese dioxide (MnO₂) .
Reaction Conditions
-
Reagents: 6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-methanol (1.0 equiv), MnO₂ (3.0 equiv)
-
Solvent: Toluene
-
Temperature: Reflux at 110°C for 6 hours
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.21 (s, 1H, H-4), 7.65 (d, J = 8.4 Hz, 1H, H-7), 7.52 (d, J = 8.4 Hz, 1H, H-5), 4.45 (t, J = 6.0 Hz, 2H, N-CH₂), 3.70 (t, J = 6.0 Hz, 2H, O-CH₂), 3.30 (s, 3H, OCH₃).
-
13C NMR (100 MHz, DMSO-d₆): δ 191.2 (CHO), 152.1 (C-2), 142.3 (C-6), 134.8 (C-4), 128.9 (C-7), 124.5 (C-5), 70.8 (O-CH₂), 58.9 (N-CH₂), 54.1 (OCH₃).
Purity and Yield Optimization
| Step | Reagent Ratio | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.2 | EtOH/H₂O | 80 | 75 |
| 2 | 1:1.5 | DMF | 60 | 70 |
| 3 | 1:3.0 | Toluene | 110 | 78 |
Challenges and Mitigation Strategies
-
Aldehyde Sensitivity: The carbaldehyde group is prone to oxidation and nucleophilic attack. Use of inert atmospheres (N₂/Ar) and low temperatures during alkylation mitigates degradation.
-
Regioselectivity: Alkylation at position 1 is favored due to the lone pair orientation of the benzimidazole NH group. Steric hindrance from the 2-methoxyethyl group prevents dialkylation.
Industrial-Scale Considerations
Patent WO2015005615A1 highlights the economic viability of benzimidazole synthesis using low-cost reagents like diisopropylcarbodiimide (DIC) and triethylamine . Key adaptations for large-scale production include:
Q & A
Q. 1.1. What are the key synthetic routes for 6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde?
The synthesis typically involves two stages:
- Alkylation : Introduce the 2-methoxyethyl group to the benzimidazole core. For example, using a base (e.g., NEt₃) and alkylating agents (e.g., tosyl chloride) in dichloromethane under ambient conditions .
- Oxidation : Convert the alcohol intermediate to the carbaldehyde. Dess–Martin periodinane (DMP) in CH₂Cl₂ at 4°C is effective, yielding >70% after 1 hour . Alternatively, MnO₂ in CH₂Cl₂ at room temperature achieves 85% yield in 2 hours .
Q. 1.2. How can the purity of this compound be validated after synthesis?
- Chromatography : Flash chromatography (silica gel, PE:EA = 10:1) is standard for purification .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aldehyde proton at ~10 ppm) and IR (C=O stretch ~1700 cm⁻¹) .
- Elemental Analysis : Verify C, H, N content (±0.4% deviation) .
Q. 1.3. What safety precautions are critical during handling?
- Storage : Keep in a dry, airtight container at 4°C to prevent degradation .
- Exposure Control : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water and consult a physician .
Advanced Research Questions
Q. 2.1. How do reaction conditions influence the oxidation efficiency of the alcohol intermediate?
- Catalyst Comparison : Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) with H₂O₂ at 50°C yield 70% in 5.5 hours, while DMP or MnO₂ offers faster oxidation at lower temperatures .
- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance aldehyde yield by stabilizing intermediates. Protic solvents may promote side reactions .
Q. 2.2. What strategies resolve contradictions in reported synthetic yields?
Q. 2.3. How can computational methods predict biological activity?
- Molecular Docking : Study interactions with target proteins (e.g., CYP enzymes) using software like AutoDock. The carbaldehyde group may act as a hydrogen-bond acceptor, influencing binding affinity .
- ADMET Profiling : Predict logP (≈2.1) and BBB permeability via QSAR models to assess drug-likeness .
Q. 2.4. What structural modifications enhance pharmacological activity?
- Substituent Effects : Replace the 6-Cl group with electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability. Thiophene analogs (e.g., 2-(thiophen-2-yl) derivatives) show enhanced antimicrobial activity .
- Scaffold Hybridization : Incorporate triazole or thiazole moieties (e.g., phenoxymethylbenzoimidazole-triazole hybrids) to modulate selectivity .
Methodological Challenges
Q. 3.1. How to address low solubility in aqueous assays?
Q. 3.2. What analytical techniques confirm crystal structure?
- X-ray Crystallography : Resolve bond lengths (e.g., C=O at 1.21 Å) and intermolecular interactions (e.g., C–H⋯S contacts) .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
